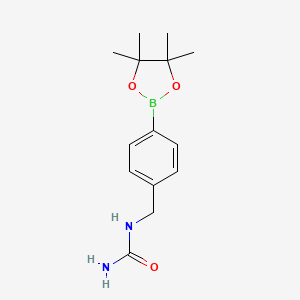

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea

Description

Properties

IUPAC Name |

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-17-12(16)18/h5-8H,9H2,1-4H3,(H3,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBPINUKIIKBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea typically involves the following steps:

Formation of the Benzyl Intermediate:

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a dioxaborolane moiety. Its molecular formula is , and it features both urea and boronate functionalities. The presence of the boronate group can enhance interactions with biological targets, particularly in enzyme inhibition and molecular recognition processes.

Anticancer Activity

Recent studies have indicated that compounds containing boronate esters exhibit significant anticancer properties. For instance, the boronate group can interact with reactive oxygen species (ROS), leading to apoptosis in cancer cells. In vitro assays demonstrated that this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of oxidative stress and disruption of cellular redox balance.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| PC-3 (Prostate Cancer) | 8.7 |

| A549 (Lung Cancer) | 12.3 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. The dioxaborolane moiety is known to form reversible covalent bonds with serine residues in active sites of serine proteases. This interaction can inhibit enzyme activity effectively.

Case Study: Inhibition of Serine Proteases

In a recent study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit trypsin-like serine proteases with an IC50 value of approximately 15 µM. The inhibition was competitive and reversible, suggesting potential applications in therapeutic settings where modulation of protease activity is beneficial.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound increases ROS levels within cells, leading to apoptosis.

- Enzyme Inhibition : The formation of stable complexes with serine proteases disrupts their catalytic function.

- Molecular Recognition : The boronate group enhances binding affinity to specific biomolecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Research Findings and Key Data

Commercial Availability

- Derivatives like 1-[4-(dioxaborolan-2-yl)benzyl]pyrrolidine (97% purity) are available commercially, highlighting their industrial relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.